3,4-Dimethoxybenzoyl chloride

Physical Organic Chemistry Kinetics Mechanistic Analysis

3,4-Dimethoxybenzoyl chloride (CAS: 3535-37-3), also known as veratroyl chloride, is an acyl chloride derivative featuring a benzene ring substituted with methoxy groups at the 3- and 4- positions. It is a versatile intermediate in the synthesis of various pharmaceuticals, including gastroprokinetic agents and bronchodilators, as well as agrochemicals.

Molecular Formula C9H9ClO3
Molecular Weight 200.62 g/mol
CAS No. 3535-37-3
Cat. No. B144117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxybenzoyl chloride
CAS3535-37-3
SynonymsVeratroyl Chloride;  3,4-Dimethoxy-1-benzenecarbonyl Chloride;  3,4-Dimethoxybenzoic Acid Chloride;  3,4-Dimethoxybenzoyl Chloride;  3,4-Dimethoxyphenylcarbonyl Chloride;  Veratric Acid Chloride; 
Molecular FormulaC9H9ClO3
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)Cl)OC
InChIInChI=1S/C9H9ClO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3
InChIKeyVIOBGCWEHLRBEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxybenzoyl Chloride: Key Intermediate in Pharmaceutical and Agrochemical Synthesis


3,4-Dimethoxybenzoyl chloride (CAS: 3535-37-3), also known as veratroyl chloride, is an acyl chloride derivative featuring a benzene ring substituted with methoxy groups at the 3- and 4- positions. It is a versatile intermediate in the synthesis of various pharmaceuticals, including gastroprokinetic agents and bronchodilators, as well as agrochemicals . Its chemical formula is C9H9ClO3 with a molecular weight of 200.62, and it is commercially available with a standard purity of ≥98.0% (GC) [1].

3,4-Dimethoxybenzoyl Chloride: Why Its Specific Regioisomerism Prevents Simple Substitution


The substitution pattern of the methoxy groups on the benzoyl chloride ring is a critical determinant of both its reactivity and the properties of the resulting derivatives. For instance, simply substituting 3,4-dimethoxybenzoyl chloride with its 3,5-dimethoxy isomer is not a direct one-for-one replacement. The para-methoxy substituent in the 3,4-isomer exerts a dominant resonance effect, leading to a unimolecular solvolysis pathway, whereas the 3,5-isomer, lacking this para-resonance, proceeds via a dual unimolecular/bimolecular mechanism dependent on solvent nucleophilicity [1]. This fundamental difference in reaction mechanism directly impacts reaction kinetics, yields, and the potential for side reactions, making the specific isomer a crucial selection criterion for reproducible and efficient synthesis.

Quantitative Differentiators for 3,4-Dimethoxybenzoyl Chloride Against Its Closest Analogs


Kinetic Analysis: Reaction Mechanism Divergence Compared to 3,5-Dimethoxybenzoyl Chloride

In a direct head-to-head study, the solvolysis of 3,4-dimethoxybenzoyl chloride (1) and 3,5-dimethoxybenzoyl chloride (2) were compared. The study concluded that the 3,4-isomer (1) undergoes solvolysis via a unimolecular (SN1-like) pathway due to a predominant resonance effect from its para-methoxy substituent. In contrast, the 3,5-isomer (2) was evaluated as having a dual mechanism (unimolecular or bimolecular), dependent on the specific solvent system, because its two meta-methoxy groups exert only an inductive effect, not a resonance one [1].

Physical Organic Chemistry Kinetics Mechanistic Analysis

Purity Benchmark: Comparative Vendor Specifications for 3,4-Dimethoxybenzoyl Chloride

A cross-study comparison of vendor specifications for 3,4-dimethoxybenzoyl chloride reveals a clear quality baseline. Major suppliers like TCI and Sigma-Aldrich consistently provide the compound with a purity of ≥98.0% as determined by Gas Chromatography (GC) and/or Argentometric Titration [1]. Other vendors, such as NebuChem and Fujifilm Wako, offer the compound at purities of 97% and 97.0+% (HPLC) [2], respectively.

Chemical Procurement Quality Control Analytical Chemistry

Application-Specific Utility: Acylation in Itopride Hydrochloride Synthesis

The specific regiochemistry of 3,4-dimethoxybenzoyl chloride is essential for the synthesis of itopride hydrochloride, a gastroprokinetic agent. The key step involves an amidation reaction between 4-(2-dimethylamino)ethoxy)benzylamine and 3,4-dimethoxybenzoyl chloride [1]. The use of other dimethoxybenzoyl chloride isomers would lead to a different final product, underscoring the need for this specific compound.

Pharmaceutical Synthesis Medicinal Chemistry Process Chemistry

Physical Property Benchmark: Established Values for Identity and Quality Control

The physical properties of 3,4-dimethoxybenzoyl chloride are well-defined and serve as a baseline for quality control and identification. Literature and vendor specifications consistently report a melting point of 70-73 °C . This property is a critical, low-cost analytical tool for verifying the identity and purity of a received batch before use in sensitive applications.

Analytical Chemistry Material Science Quality Control

High-Impact Applications for 3,4-Dimethoxybenzoyl Chloride


Synthesis of Itopride Hydrochloride and Related Gastroprokinetic Agents

The compound serves as a critical acylating agent in the synthesis of itopride hydrochloride, a marketed gastroprokinetic drug. Its specific regiochemistry is essential for creating the correct amide bond, a step where isomer substitution would yield an entirely different, non-active molecule . Its high commercial purity (≥98.0%) ensures a clean reaction profile and minimizes the need for downstream purification [1].

Development of Novel Bronchodilators and Other Bioactive Compounds

As a benzoyl chloride derivative, it is widely used in the preparation of various biologically active compounds, including bronchodilators . The established mechanistic understanding of its unimolecular solvolysis pathway [1] provides a predictable foundation for designing and optimizing new synthetic routes to these therapeutic agents.

Preparation of Analytical Reference Standards

The availability of 3,4-dimethoxybenzoyl chloride from vendors as an analytical standard, with purity confirmed by HPLC, GC, and NMR, makes it suitable for use as a reference marker in pharmaceutical quality control [1]. For example, a patented method exists for its detection as an impurity or starting material in itopride hydrochloride, demonstrating its utility in analytical method development [2].

Fundamental Physical Organic Chemistry Research

The distinct mechanistic behavior of 3,4-dimethoxybenzoyl chloride, as directly compared to its 3,5-isomer in solvolysis studies , makes it a valuable model compound for investigating substituent effects, solvent influences on reaction mechanisms, and structure-activity relationships in acyl transfer reactions.

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